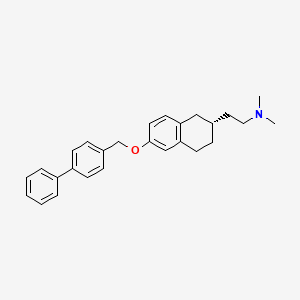

TAK-070 free base

Description

Structure

3D Structure

Properties

CAS No. |

212571-56-7 |

|---|---|

Molecular Formula |

C27H31NO |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine |

InChI |

InChI=1S/C27H31NO/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3/t21-/m0/s1 |

InChI Key |

SETMAZMOXYOEJA-NRFANRHFSA-N |

Isomeric SMILES |

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |

Canonical SMILES |

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TAK-070, TAK 070, TAK070 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of TAK-070 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of TAK-070 free base, a novel therapeutic agent. We will delve into its molecular interactions, cellular effects, and the preclinical evidence that underscores its potential. This document synthesizes key findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Noncompetitive BACE1 Inhibition

TAK-070 is a nonpeptidic compound that functions as a noncompetitive inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is a critical rate-limiting aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage event is a necessary step in the generation of amyloid-β (Aβ) peptides, which are widely implicated in the pathophysiology of Alzheimer's disease.

The inhibitory action of TAK-070 is unique in that it does not compete with the substrate for the active site of the enzyme. Instead, it binds to a distinct allosteric site on the full-length, membrane-bound form of BACE1.[1][2][3] This interaction induces a conformational change in the enzyme, thereby reducing its catalytic activity. A key finding is that TAK-070 does not bind to the truncated, soluble form of BACE1 that lacks the transmembrane domain, highlighting the specificity of its interaction with the full-length, biologically relevant enzyme.[1][2][3]

By inhibiting BACE1, TAK-070 effectively shifts the processing of APP away from the amyloidogenic pathway and towards the non-amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, which precludes the formation of Aβ and instead produces a neurotrophic soluble fragment known as sAPPα.

Signaling Pathway of APP Processing and TAK-070 Intervention

Quantitative Analysis of TAK-070 Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potency and efficacy of TAK-070.

Table 1: In Vitro BACE1 Inhibition

| Parameter | Value | Cell/System |

| Inhibition Type | Noncompetitive | Cell-free assay |

| IC35 | ~3.15 µmol/L | Cell-free assay |

| MEC (Aβ reduction) | ~0.1 - 0.3 µmol/L | N2aAPPsw cells |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Treatment Duration | Dose | Effect on Soluble Aβ | Effect on sAPPα | Effect on Aβ Deposition |

| Tg2576 Mice | Short-term | Not specified | Decrease | ~20% Increase[1][2][3][4] | Not applicable |

| Tg2576 Mice | 6 Months | Not specified | Maintained Decrease | Maintained Increase | ~60% Decrease[1][2][3][4] |

| Aged Rats | 2 Weeks | 0.3 - 1 mg/kg (p.o.) | Decrease | Not specified | Not applicable |

| Aged Rats | 6.5 Months | Not specified | Normalized Aβ42 levels | Not specified | Not applicable |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of TAK-070.

Cell-Free BACE1 Activity Assay

This assay quantifies the direct inhibitory effect of TAK-070 on BACE1 enzymatic activity.

-

Enzyme: Human recombinant full-length BACE1 purified from COS-7 cells.

-

Substrate: A fluorogenic BACE1 substrate based on the wild-type human APP sequence flanking the BACE1 cleavage site (e.g., Nma-SEVKMDAEK(Dnp)RR-NH2).

-

Procedure:

-

Incubate recombinant human BACE1 with varying concentrations of TAK-070.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.

-

Calculate the percentage of inhibition relative to a vehicle control.

-

-

Analysis: Determine the IC50 (or in this case, IC35) value by fitting the concentration-response data to a suitable pharmacological model. For determining the mode of inhibition, a Lineweaver-Burk plot analysis is performed by measuring reaction velocities at various substrate concentrations in the presence and absence of the inhibitor.

Cell-Based Aβ and sAPPα Secretion Assay

This assay measures the effect of TAK-070 on the processing of APP in a cellular context.

-

Cell Line: Human IMR-32 neuroblastoma cells or N2a cells stably expressing Swedish mutant APP (N2aAPPsw).

-

Procedure:

-

Culture the cells to a suitable confluency.

-

Treat the cells with various concentrations of TAK-070 for 24 hours.

-

Collect the conditioned media.

-

Measure the levels of Aβ (specifically Aβ40 and Aβ42) and sAPPα in the conditioned media using specific enzyme-linked immunosorbent assays (ELISAs).

-

-

Analysis: Quantify the changes in Aβ and sAPPα levels relative to vehicle-treated cells.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is utilized to characterize the binding kinetics of TAK-070 to BACE1.

-

Ligand: TAK-070.

-

Analyte: Purified full-length BACE1 (1-501) and truncated BACE1 (1-454) lacking the transmembrane domain.

-

Procedure:

-

Immobilize the BACE1 proteins on a sensor chip.

-

Flow different concentrations of TAK-070 over the sensor surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

-

-

Analysis: Determine the association and dissociation rate constants to calculate the binding affinity (KD). This method confirms direct binding and can differentiate between binding to different protein constructs.

Experimental Workflow for Characterizing TAK-070

Conclusion

TAK-070 free base represents a significant advancement in the development of BACE1 inhibitors. Its noncompetitive mechanism of action and specific binding to the full-length enzyme offer a distinct pharmacological profile. The preclinical data robustly demonstrate its ability to modulate APP processing, leading to a reduction in pathogenic Aβ species and an increase in neurotrophic sAPPα. These molecular effects translate into tangible benefits in animal models, including the amelioration of cognitive deficits and a reduction in amyloid plaque pathology.[1][5] This comprehensive technical overview provides a solid foundation for further research and development of TAK-070 as a potential disease-modifying therapy for Alzheimer's disease.

References

- 1. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. Ameliorative effects of a non-competitive BACE1 inhibitor TAK-070 on Aβ peptide levels and impaired learning behavior in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Noncompetitive BACE1 Inhibition by TAK-070

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the noncompetitive inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) by TAK-070, a nonpeptidic compound investigated for its potential therapeutic role in Alzheimer's disease (AD). This document details the mechanism of action, summarizes key quantitative data from cellular and in vivo studies, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Core Mechanism of Action

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces the amyloid-β (Aβ) peptides implicated in the pathogenesis of Alzheimer's disease.[1][2] TAK-070 acts as a noncompetitive inhibitor of BACE1.[1][3] Unlike competitive inhibitors that bind to the enzyme's active site, TAK-070 binds to a distinct, allosteric site.[4] Specifically, surface plasmon resonance assays have demonstrated that TAK-070 binds to the full-length BACE1 enzyme but not to truncated forms lacking the transmembrane domain.[1][3] The critical binding region has been identified as a sequence of approximately 10 amino acids (residues 465-474) within the transmembrane domain.[1][4] This unique binding mode allows TAK-070 to inhibit BACE1 activity without competing with the amyloid precursor protein (APP) substrate at the catalytic site.[1][4]

By inhibiting BACE1, TAK-070 shifts APP processing away from the amyloidogenic pathway and towards the non-amyloidogenic pathway. This results in a decreased production of Aβ peptides (Aβ40 and Aβ42) and the C99 fragment, and a corresponding increase in the production of the neurotrophic soluble APPα (sAPPα) fragment.[1]

Signaling and Binding Diagrams

The following diagrams illustrate the molecular pathways and binding interactions central to TAK-070's function.

References

- 1. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Allosteric Binding Site of TAK-070 on Full-Length BACE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of TAK-070, a non-competitive inhibitor of Beta-secretase 1 (BACE1). BACE1 is a prime therapeutic target in Alzheimer's disease due to its role in the production of amyloid-beta (Aβ) peptides.[1][2][3] Unlike competitive inhibitors that target the enzyme's active site, TAK-070 exhibits a unique mechanism of action by binding to an allosteric site within the transmembrane domain of full-length BACE1.[4][5][6][7] This document outlines the key experimental findings that elucidated this binding interaction, presents quantitative data in a structured format, and provides detailed methodologies for the pivotal experiments.

Executive Summary

TAK-070 is a non-peptidic, orally active BACE1 inhibitor that allosterically modulates enzyme activity.[5][6][7] Extensive research has demonstrated that TAK-070's inhibitory action is not mediated by interaction with the catalytic active site of BACE1, which is located in the extracellular domain and characterized by two key aspartic acid residues (Asp32 and Asp228).[8][9][10] Instead, TAK-070 specifically binds to a region within the C-terminal transmembrane domain of the full-length BACE1 enzyme.[4][5] This binding is crucial for its non-competitive inhibitory effect on Aβ production.[4][5][6]

The BACE1 Enzyme and its Canonical Active Site

BACE1 is a type I transmembrane aspartic protease, 501 amino acids in length.[1][11] Its catalytic domain, located in the extracellular space, contains the active site responsible for cleaving the Amyloid Precursor Protein (APP).[1][2] The active site is characterized by two highly conserved aspartic protease signature motifs: DTGS (residues 93-96) and DSGT (residues 289-292), with the catalytic aspartate residues being Asp93 and Asp289 (often referred to as Asp32 and Asp228 in the mature protein).[11] A flexible "flap" region (residues 67-77) covers the active site and regulates substrate access.[8]

Elucidation of the TAK-070 Binding Site

The determination of TAK-070's unique binding site was achieved through a series of key experiments, primarily Surface Plasmon Resonance (SPR) assays utilizing various truncated forms of the BACE1 protein.

Quantitative Data: Binding of TAK-070 to BACE1 Variants

The following table summarizes the binding and inhibitory activity of TAK-070 against different BACE1 constructs.

| BACE1 Construct | Description | TAK-070 Binding (SPR) | BACE1 Inhibition | Reference |

| Full-length (1-501) | Wild-type BACE1 | Concentration-dependent binding observed | Non-competitive inhibition | [4][5] |

| Truncated (1-474) | Lacks a portion of the C-terminal tail | Binding comparable to full-length | - | [4][5] |

| Truncated (1-471) | Further C-terminal truncation | Partially impaired binding | - | [4][5] |

| Truncated (1-465) | C-terminal truncation | Binding completely lost | - | [4][5] |

| Truncated (1-460) | C-terminal truncation | Binding completely lost | - | [4][5] |

| Truncated (1-454) | Lacks the transmembrane domain | No binding observed | No inhibition | [5] |

These results strongly indicate that the critical region for TAK-070 binding resides within amino acid residues 465-474, located in the transmembrane domain of BACE1.[4][5]

Quantitative Data: In Vitro Inhibition of BACE1 by TAK-070

| Assay Type | Parameter | Value | Reference |

| Cell-free BACE1 activity assay | IC35 | ~3.15 µmol/L | [5] |

| Cell-free BACE1 activity assay | MEC | ~100 nmol/L | [5] |

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Binding Analysis

Objective: To determine the binding of TAK-070 to full-length and various C-terminally truncated BACE1 proteins.

Methodology:

-

Protein Immobilization: Purified recombinant full-length BACE1 (1-501) and truncated BACE1 variants (1-474, 1-471, 1-465, 1-460, and 1-454), each with a FLAG tag, are immobilized on an anti-FLAG antibody-coated sensor chip.

-

Analyte Preparation: TAK-070 is prepared in a range of concentrations (e.g., 0.5–8 µmol/L) in a suitable running buffer.

-

Binding Measurement: The TAK-070 solutions are injected over the sensor chip surface. The binding is measured as a change in the refractive index at the surface, expressed in resonance units (RU).

-

Data Analysis: The sensorgrams (RU versus time) are analyzed to determine the concentration-dependent binding of TAK-070 to each BACE1 construct. A lack of response indicates no binding.

Cell-Free BACE1 Inhibition Assay (Lineweaver-Burk Analysis)

Objective: To determine the mode of BACE1 inhibition by TAK-070.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human recombinant full-length BACE1 and a fluorogenic BACE1 substrate (e.g., based on the amino acid sequence of the wild-type human APP cleavage site).

-

Inhibitor Addition: The reaction is initiated in the presence of various concentrations of TAK-070 or a vehicle control.

-

Kinetic Measurement: The enzymatic reaction is monitored over time by measuring the fluorescence generated from the cleavage of the substrate. The initial velocity (V) of the reaction is determined for each substrate concentration [S].

-

Data Analysis: The data is plotted as 1/V versus 1/[S] (Lineweaver-Burk plot). For a non-competitive inhibitor, the lines for different inhibitor concentrations will intersect on the x-axis, indicating that the inhibitor does not affect substrate binding (Km remains unchanged) but reduces the maximum reaction velocity (Vmax).[4]

Visualizations

BACE1 Signaling Pathway in Amyloid-beta Production

Caption: The amyloidogenic pathway of APP processing initiated by BACE1 cleavage.

Experimental Workflow for Identifying the TAK-070 Binding Site

Caption: Workflow for localizing the TAK-070 binding site using truncated BACE1 proteins.

Logical Relationship of TAK-070 Non-Competitive Inhibition

Caption: TAK-070 binds to an allosteric site, distinct from the active site where APP binds.

References

- 1. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. proteopedia.org [proteopedia.org]

- 9. Amino Acid Sequence and Structural Comparison of BACE1 and BACE2 Using Evolutionary Trace Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Secretase: Progress and Open Questions - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of TAK-070

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of TAK-070, a noncompetitive inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways.

Core Physicochemical Properties

TAK-070 is a nonpeptidic, orally active compound.[1][2] While specific experimental data for aqueous solubility, pKa, and logP are not publicly available, this section provides known identifiers and solubility information.

| Property | Value | Source |

| IUPAC Name | (R)-6-[(1,1'-biphenyl)-4-ylmethoxy]-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthalene-ethan-amine hydrochloride monohydrate | [3] |

| Molecular Formula | C27H31NO (Free base) | [1] |

| Molecular Weight | 385.55 g/mol (Free base) | [1] |

| Molecular Formula (Salt) | C27H31NO·HCl·H2O | [3] |

| Molecular Weight (Salt) | 440.02 g/mol | [3] |

| Solubility | 10 mM in DMSO | [3] |

| Aqueous Solubility | Not publicly available | |

| pKa | Not publicly available | |

| LogP | Not publicly available |

Biological Activity and Mechanism of Action

TAK-070 is a noncompetitive inhibitor of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[1][4]

| Parameter | Value | Assay Conditions | Source |

| IC50 | ~3.15 µM (reported as IC35) | Cell-free assay with recombinant full-length human BACE1 | [3] |

| Binding Affinity (Ki) | 19 µM | Lineweaver-Burk plot analysis | [3] |

| Mechanism of Inhibition | Noncompetitive | Lineweaver-Burk plot analysis | [3] |

TAK-070 exhibits its inhibitory effect by binding to the transmembrane domain of the full-length BACE1 enzyme, rather than the catalytic site.[3] This noncompetitive mechanism is unique and distinguishes it from many other BACE1 inhibitors.

Signaling Pathway

The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the role of BACE1, which is inhibited by TAK-070.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro BACE1 Inhibition Assay

This assay determines the inhibitory activity of TAK-070 on recombinant human BACE1.

Caption: Workflow for BACE1 Inhibition Assay.

Protocol:

-

Reagent Preparation:

-

Recombinant full-length human BACE1 is purified from COS-7 cells.

-

A fluorogenic BACE1 substrate, based on the amino acid sequence of wild-type human APP flanking the β-cleavage site (e.g., Nma-SEVKMDAEK(Dnp)RR-NH2), is used.

-

Serial dilutions of TAK-070 are prepared in an appropriate solvent (e.g., DMSO).

-

The assay is performed in a 50 mM acetate buffer at pH 4.5.[3]

-

-

Assay Procedure:

-

Recombinant BACE1 is pre-incubated with various concentrations of TAK-070 in the assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition at each concentration of TAK-070 is calculated relative to a vehicle control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.[3]

-

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is utilized to characterize the binding of TAK-070 to different constructs of the BACE1 enzyme.

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Protocol:

-

Immobilization of Ligand:

-

Different constructs of the BACE1 enzyme are immobilized on the surface of a sensor chip. This includes the full-length BACE1 (amino acids 1-501) and a truncated version lacking the transmembrane domain (amino acids 1-454).[3]

-

-

Analyte Injection:

-

A series of concentrations of TAK-070 are prepared in a suitable running buffer.

-

The TAK-070 solutions are injected over the sensor surface, allowing for association with the immobilized BACE1.

-

A dissociation phase follows, where the running buffer flows over the chip to monitor the dissociation of the compound.

-

-

Data Acquisition and Analysis:

-

The binding events are monitored in real-time as changes in the SPR signal, measured in Response Units (RU).

-

The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association (ka) and dissociation (kd) rate constants.

-

The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of kd to ka.

-

This analysis demonstrated that TAK-070 binds to the full-length BACE1 but not to the truncated form, confirming its interaction with the transmembrane domain.[3]

-

References

- 1. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ameliorative effects of a non-competitive BACE1 inhibitor TAK-070 on Aβ peptide levels and impaired learning behavior in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-070's effect on amyloid-beta production

An In-depth Technical Guide on the Effect of TAK-070 on Amyloid-Beta Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TAK-070 is a nonpeptidic, noncompetitive inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. By inhibiting BACE1, TAK-070 effectively reduces the generation of Aβ peptides (Aβ40 and Aβ42) and shifts the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, thereby increasing the production of the neurotrophic soluble APPα (sAPPα). Preclinical studies in cell cultures, transgenic mouse models, and aged rats have demonstrated TAK-070's ability to lower both soluble and insoluble Aβ levels in the brain, reduce amyloid plaque deposition, and ameliorate cognitive deficits.

Mechanism of Action: BACE1 Inhibition

The accumulation of Aβ in the brain is a central event in the pathogenesis of Alzheimer's disease.[1] Aβ is generated through the sequential proteolytic cleavage of APP by β-secretase (BACE1) and γ-secretase.[2][3] An alternative pathway involves α-secretase, which cleaves APP within the Aβ domain, preventing Aβ formation and producing sAPPα.[1]

TAK-070 functions as a noncompetitive inhibitor of BACE1.[1][4] It binds to the full-length BACE1 enzyme, but not to a truncated form lacking the transmembrane domain, suggesting a binding site distinct from the active site.[1][4] This inhibition of BACE1, the rate-limiting step in Aβ production, leads to a significant reduction in the generation of Aβ peptides.[1] Consequently, more APP is available for processing by α-secretase, resulting in an increased level of neurotrophic sAPPα.[1][4]

Signaling Pathway Diagram

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of TAK-070.

Quantitative Data on Aβ Reduction

The efficacy of TAK-070 in reducing Aβ production has been quantified in various preclinical models.

Table 1: In Vitro Efficacy of TAK-070 in Cell Cultures

Data represents the effect of 24-hour treatment with TAK-070.

| Cell Line | Analyte | Effect | Minimum Effective Concentration (MEC) | Vehicle Control Levels | Reference |

| Human IMR-32 Neuroblastoma | Aβ40 | Concentration-dependent suppression | ~100 nmol/L | 17.3 fmol/mL | [1] |

| Aβ42 | Concentration-dependent suppression | ~1000 nmol/L | 5.8 fmol/mL | [1] | |

| sAPPα | Concentration-dependent stimulation | ~100 nmol/L | - | [1] | |

| Mouse N2aAPPsw Neuroblastoma | Aβ | ~25% reduction at 3 µmol/L | ~0.1 - 0.3 µmol/L | - | [5] |

Table 2: In Vivo Efficacy of TAK-070 in Animal Models

| Animal Model | Treatment Duration | Daily Dosage | Effect on Soluble Aβ | Effect on Insoluble/Deposited Aβ | Effect on sAPPα | Reference |

| Tg2576 Mice | Short-term (7 weeks) | 0.87 - 8.2 mg/kg | Significant decrease | Not Assessed | ~20% increase | [1][4] |

| Tg2576 Mice | Chronic (6 months) | 8.2 mg/kg | Aβ40: ~15% decreaseAβ42: ~25% decrease | Aβ Deposition: ~60% decreaseInsoluble Aβ: ~30% decrease | ~22% increase | [1] |

| Aged Rats | Short-term (2 weeks) | 0.3 - 1 mg/kg | Significant reduction | Significant reduction | Not Assessed | [6] |

| Aged Rats | Chronic (6.5 months) | Not specified | Not Assessed | Normalized age-related Aβ42 increase | Not Assessed | [6] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Cell-Based Assays

-

Cell Culture: Human IMR-32 neuroblastoma cells or mouse Neuro2a (N2a) cells stably expressing human APP with the Swedish mutation (N2aAPPsw) were cultured under standard conditions.[1]

-

Compound Treatment: Cells were treated with varying concentrations of TAK-070 or a vehicle control for 24 hours.[1]

-

Sample Collection: After incubation, the conditioned media was collected for analysis of secreted proteins. Cells were lysed to extract intracellular proteins and membrane-bound fragments.[1]

-

Quantification of Aβ and sAPPα: The levels of secreted Aβ40, Aβ42, and sAPPα in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs).[1]

-

Immunoblot Analysis: Cell lysates were analyzed by Western blot to determine the levels of full-length APP, C-terminal fragments (C83 and C99), BACE1, and ADAM10 (an α-secretase).[1]

In Vivo Animal Studies

-

Animal Models: Studies utilized Tg2576 transgenic mice, which overexpress human APP with the Swedish mutation (APPsw), leading to age-dependent Aβ accumulation and plaque formation.[1] Other studies used aged Fischer 344 rats as a model of age-related Aβ increase.[6]

-

Drug Administration: TAK-070 was mixed into the chow and administered orally. Dosages were calculated based on food consumption and body weight.[1][6]

-

Treatment Paradigms:

-

Tissue Processing: Following treatment, animals were euthanized, and brains were harvested. One hemisphere was snap-frozen for biochemical analysis, and the other was fixed for immunohistochemistry.[1]

-

Biochemical Analysis: Brain tissue was homogenized and fractionated to isolate Tris-soluble and insoluble (formic acid-extractable) Aβ. Levels of Aβ40 and Aβ42 in these fractions were quantified by ELISA.[1]

-

Immunohistochemistry: Fixed brain sections were stained with antibodies against Aβ to visualize amyloid plaques. Unbiased morphometric analysis was used to quantify the plaque burden in the cerebral cortex and hippocampus.[1]

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of TAK-070.

Conclusion

TAK-070 demonstrates a clear and potent effect on reducing amyloid-beta production through the noncompetitive inhibition of BACE1. The comprehensive preclinical data, from both in vitro and in vivo models, consistently show that TAK-070 lowers Aβ levels, reduces plaque pathology, and promotes the neuroprotective non-amyloidogenic pathway. These findings underscore the therapeutic potential of BACE1 inhibition with a noncompetitive agent like TAK-070 as both a symptomatic and disease-modifying strategy for Alzheimer's disease.[4][6]

References

- 1. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Anti-Amyloid-β Therapy for Alzheimer’s Disease Treatment: From Clinical Research to Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of Amyloid-β in the Aβ-Protein-Precursor Proteolytic Pathway Is Discontinued or Severely Suppressed in Alzheimer’s Disease-Affected Neurons: Contesting the ‘Obvious’ [mdpi.com]

- 4. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ameliorative effects of a non-competitive BACE1 inhibitor TAK-070 on Aβ peptide levels and impaired learning behavior in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TAK-070 in sAPPα Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TAK-070, a noncompetitive inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), and its role in promoting the generation of soluble amyloid precursor protein alpha (sAPPα). By elucidating its mechanism of action, this document serves as a comprehensive resource for professionals engaged in Alzheimer's disease research and the development of related therapeutics.

Introduction: The Significance of sAPPα in Alzheimer's Disease

Amyloid precursor protein (APP) is a transmembrane protein that can be processed through two primary pathways: the amyloidogenic and the non-amyloidogenic pathways.[1] In the non-amyloidogenic pathway, APP is cleaved by α-secretase, precluding the formation of the neurotoxic amyloid-beta (Aβ) peptide and instead producing a neurotrophic fragment, sAPPα.[2][3] Conversely, the amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the generation and accumulation of Aβ peptides, a hallmark of Alzheimer's disease (AD).[1][2]

Given its neuroprotective and neurotrophic properties, enhancing the production of sAPPα represents a promising therapeutic strategy for AD.[4] TAK-070 is a nonpeptidic, noncompetitive BACE1 inhibitor that has been shown to shift APP processing from the amyloidogenic to the non-amyloidogenic pathway, thereby increasing sAPPα generation.[5][6][7]

Mechanism of Action of TAK-070

TAK-070 functions by inhibiting BACE1, the rate-limiting enzyme in the amyloidogenic pathway.[5] Unlike competitive inhibitors, TAK-070 does not bind to the active site of the enzyme. Instead, it binds to the full-length, membrane-bound form of BACE1, but not to the truncated, soluble form lacking the transmembrane domain.[5][6][7] This noncompetitive inhibition effectively reduces the cleavage of APP at the β-site, thereby decreasing the production of sAPPβ and Aβ peptides.[5] Consequently, more APP is available for cleavage by α-secretase, leading to a significant increase in the production of sAPPα.[5]

Quantitative Data on sAPPα Generation

In Vitro Studies

The effects of TAK-070 on sAPPα and Aβ secretion have been quantified in various cell lines.

| Cell Line | TAK-070 Concentration | % Increase in sAPPα | % Decrease in Aβ40 | % Decrease in Aβ42 | Reference |

| Human IMR-32 Neuroblastoma | ~100 nmol/L | MEC | MEC | MEC* | [5] |

| Human IMR-32 Neuroblastoma | 3 µmol/L | ~30% | ~50% | ~70% | [5] |

| Mouse N2aAPPsw Neuroblastoma | 3 µmol/L | ~90% | ~25% | ~25% | [5] |

| Mouse N2aAPPsw Neuroblastoma | 3 µmol/L | ~70% (human sAPPα) | - | - | [5] |

| Mouse N2aAPPsw Neuroblastoma | 3 µmol/L | ~30% (mouse sAPPα) | - | - | [5] |

*MEC: Minimum Effective Concentration

In Vivo Studies

Oral administration of TAK-070 has demonstrated significant effects on sAPPα and Aβ levels in the brains of Tg2576 mice, a transgenic model of Alzheimer's disease.

| Treatment Duration | TAK-070 Dose | % Increase in Brain sAPPα | % Decrease in Brain Soluble Aβ | % Decrease in Cerebral Aβ Deposition | Reference |

| Short-term (7 weeks) | 0.87 and 8.2 mg/kg/day | ~20% | Significant Decrease | Not Assessed | [5][6][7] |

| Chronic (6 months) | Not Specified | Preserved Efficacy | Preserved Efficacy | ~60% | [5][6][7] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human IMR-32 neuroblastoma cells and mouse Neuro-2a neuroblastoma cells stably overexpressing human APP with the Swedish mutation (N2aAPPsw) were utilized.[5]

-

Treatment: Cells were treated with varying concentrations of TAK-070 for 24 hours.[5]

Measurement of sAPPα and Aβ Levels

-

Method: The levels of sAPPα, Aβ40, and Aβ42 in the conditioned media of cell cultures and in the brains of mice were quantified using specific enzyme-linked immunosorbent assays (ELISAs).[5]

Animal Studies

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human APP, were used as a model for Alzheimer's disease.[5]

-

Drug Administration: TAK-070 was administered orally by incorporating it into the chow.[5]

-

Tissue Analysis: Following treatment, the brains of the mice were collected for the analysis of soluble and insoluble Aβ levels, as well as sAPPα levels.[5]

Conclusion and Future Directions

TAK-070 effectively inhibits BACE1 in a noncompetitive manner, leading to a significant and dose-dependent increase in the production of neuroprotective sAPPα while concurrently reducing the generation of neurotoxic Aβ peptides. These findings, demonstrated in both in vitro and in vivo models of Alzheimer's disease, highlight the therapeutic potential of TAK-070.[5][6][7][8][9]

Future research should focus on the long-term efficacy and safety of TAK-070 in more advanced preclinical models and ultimately in human clinical trials. Further investigation into the downstream signaling pathways activated by the increased levels of sAPPα will also be crucial for a comprehensive understanding of its neuroprotective effects. The development of noncompetitive BACE1 inhibitors like TAK-070 represents a promising avenue for disease-modifying therapies for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Restoring sAPPα functions as a potential treatment for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Potential of Secreted Amyloid Precursor Protein APPsα [frontiersin.org]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. researchgate.net [researchgate.net]

- 9. Ameliorative effects of a non-competitive BACE1 inhibitor TAK-070 on Aβ peptide levels and impaired learning behavior in aged rats [pubmed.ncbi.nlm.nih.gov]

The Nonpeptidic Nature of TAK-070: A Technical Guide to a Noncompetitive BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of TAK-070, a nonpeptidic, orally active inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. TAK-070 distinguishes itself through its noncompetitive mechanism of inhibition, targeting a unique site on the BACE1 enzyme. This document details the molecular characteristics, mechanism of action, and preclinical efficacy of TAK-070, presenting key quantitative data, experimental protocols, and visual representations of its biological activity.

Core Concepts: Nonpeptidic Inhibition of BACE1

TAK-070, with the chemical name (R)-6-[(1,1′-biphenyl)-4-ylmethoxy]-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthalene-ethan-amine hydrochloride monohydrate, is a small molecule inhibitor of BACE1.[1][2] Unlike peptidic inhibitors that often mimic the natural substrate of an enzyme, TAK-070's nonpeptidic structure offers potential advantages in terms of oral bioavailability and metabolic stability.

Its primary mechanism of action is the noncompetitive inhibition of BACE1.[1][3][4][5] This means that TAK-070 does not compete with the amyloid precursor protein (APP) substrate for binding at the catalytic active site of BACE1. Instead, it binds to a distinct allosteric site, specifically within the transmembrane domain of the full-length BACE1 enzyme.[1][6] This unique binding profile was confirmed by surface plasmon resonance assays, which demonstrated that TAK-070 binds to the full-length BACE1 (amino acids 1-501) but not to a truncated form lacking the transmembrane domain (amino acids 1-454).[1][6]

The binding of TAK-070 to this allosteric site induces a conformational change in the BACE1 enzyme, thereby reducing its catalytic activity. This inhibition of BACE1 leads to a decrease in the production of amyloid-β (Aβ) peptides, particularly the pathogenic Aβ42, and a concurrent increase in the neurotrophic soluble amyloid precursor protein alpha (sAPPα).[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for TAK-070 in various experimental settings.

Table 1: In Vitro Efficacy of TAK-070

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 | 3.15 µM | Cell-free BACE1 activity assay | [7][8][9] |

| MEC (Aβ40 reduction) | 100 nM | Human IMR-32 neuroblastoma cells | [8] |

| MEC (Aβ42 reduction) | 1000 nM | Human IMR-32 neuroblastoma cells | [8] |

| MEC (sAPPα stimulation) | 100 nM | Human IMR-32 neuroblastoma cells | [8] |

Table 2: In Vivo Efficacy of TAK-070 in Tg2576 Mice

| Parameter | Treatment Dose/Duration | Effect | Reference |

| Soluble Aβ Reduction | 5.6 and 56 ppm in chow for 7 weeks | Dose-dependent decrease | [1] |

| sAPPα Increase | 5.6 and 56 ppm in chow for 7 weeks | ~20% increase | [1][3][4] |

| Cerebral Aβ Deposition | Chronic 6-month treatment | ~60% decrease | [3][4][5] |

| Soluble Aβ40 Reduction (Chronic) | 6-month treatment | ~15% decrease | [1] |

| Soluble Aβ42 Reduction (Chronic) | 6-month treatment | ~25% decrease | [1] |

| sAPPα Increase (Chronic) | 6-month treatment | ~22% increase | [1] |

Table 3: In Vivo Efficacy of TAK-070 in Aged Rats

| Parameter | Treatment Dose/Duration | Effect | Reference |

| Soluble & Insoluble Aβ Reduction | 0.3-1 mg/kg, p.o. for 2 weeks | Dose-dependent decrease | [10] |

| Synaptophysin Levels | 0.3-1 mg/kg, p.o. for 2 weeks | Significant recovery to levels of young rats | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize TAK-070.

Cell-Based Assays for Aβ and sAPPα Levels

-

Cell Line: Human IMR-32 neuroblastoma cells were utilized.[1]

-

Treatment: Cells were treated with varying concentrations of TAK-070 for 24 hours.[1]

-

Sample Collection: Conditioned media was collected from the treated cells.[1]

-

Quantification: The levels of Aβ40, Aβ42, and sAPPα in the conditioned media were measured using specific enzyme-linked immunosorbent assays (ELISAs).[1]

Cell-Free BACE1 Inhibition Assay

-

Enzyme Source: Recombinant full-length human BACE1 was purified from COS-7 cells.[6]

-

Substrate: A fluorogenic BACE1 substrate, based on the amino acid sequence of the wild-type human APP cleavage site (Nma-SEVKMDAEK(Dnp)RR-NH2), was used.[6]

-

Incubation: The recombinant BACE1 was incubated with the fluorogenic substrate in the presence of various concentrations of TAK-070.[6]

-

Detection: The inhibition of BACE1 activity was determined by measuring the change in fluorescence resulting from the cleavage of the substrate.[6]

-

Analysis: The mode of inhibition was determined using Lineweaver-Burk plot analysis by incubating the enzyme with varying substrate concentrations (20–200 µmol/L) in the absence or presence of TAK-070 (10 or 30 µmol/L).[5][6]

Surface Plasmon Resonance (SPR) for Binding Analysis

-

Immobilization: Purified full-length BACE1 (1-501) and C-terminally truncated BACE1 (1-454, 1-460, 1-465, 1-471, and 1-474) with a C-terminal FLAG tag were immobilized on an anti-FLAG M2 antibody-coated sensor chip.[1][2]

-

Analyte: TAK-070 at various concentrations (e.g., 0.5–8 µmol/L, 5 and 10 µmol/L) was passed over the sensor chip.[1][2]

-

Detection: The binding of TAK-070 to the different BACE1 constructs was measured by detecting changes in the surface plasmon resonance signal, reported in relative units (RU).[1][2]

In Vivo Studies in Animal Models

-

Tg2576 Mouse Model:

-

Short-term Treatment: Young female Tg2576 mice (starting at 2 months of age) were fed chow containing TAK-070 (5.6 and 56 ppm, corresponding to approximately 0.87 and 8.2 mg/kg/day) for 7 weeks.[1]

-

Chronic Treatment: Tg2576 mice received TAK-070 in their chow for 6 months.[1]

-

Tissue Analysis: Brain tissues were collected and homogenized to measure the levels of soluble and insoluble Aβ peptides and sAPPα by ELISA.[1] Aβ plaque formation was assessed by immunohistochemistry.[1]

-

-

Aged Rat Model:

Visualizing the Molecular and Experimental Landscape

The following diagrams illustrate the key pathways and workflows associated with TAK-070's mechanism of action and its experimental characterization.

Conclusion

TAK-070 represents a significant advancement in the development of BACE1 inhibitors for Alzheimer's disease. Its nonpeptidic nature and noncompetitive mechanism of action, targeting the transmembrane domain of BACE1, offer a distinct therapeutic profile. The preclinical data robustly demonstrate its ability to modulate the amyloidogenic pathway, leading to reduced Aβ production and increased levels of neuroprotective sAPPα, both in vitro and in vivo. These findings, supported by the detailed experimental protocols and clear quantitative outcomes presented in this guide, underscore the potential of TAK-070 as a disease-modifying therapy for Alzheimer's disease. Further research and clinical development will be crucial to fully elucidate its therapeutic utility in humans.

References

- 1. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TAK-070 |CAS:365276-12-6 Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ameliorative effects of a non-competitive BACE1 inhibitor TAK-070 on Aβ peptide levels and impaired learning behavior in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

early-stage in vitro studies of TAK-070

An In-Depth Technical Guide to the Early-Stage In Vitro Studies of TAK-070

This technical guide provides a comprehensive overview of the , a non-peptidic, noncompetitive inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). The intended audience for this document includes researchers, scientists, and professionals involved in drug development, particularly in the field of neurodegenerative diseases such as Alzheimer's disease.

Introduction

Alzheimer's disease (AD) is pathologically characterized by the accumulation of amyloid-β (Aβ) peptides in the brain.[1] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[2] BACE1 is the rate-limiting enzyme in Aβ production, making it a key therapeutic target for AD.[1][3][4] TAK-070 has been identified as a noncompetitive inhibitor of BACE1, and its in vitro profile suggests potential as a disease-modifying therapy for AD.[1][3][4]

Mechanism of Action of TAK-070

In vitro studies have demonstrated that TAK-070 inhibits BACE1 activity in a noncompetitive manner.[1][3][4][5] This was confirmed through Lineweaver-Burk plot analysis in cell-free assays.[6] Surface plasmon resonance assays revealed that TAK-070 binds to the full-length BACE1 enzyme, specifically to a region within the transmembrane domain (residues 465-474), and not to the catalytic site.[6] It does not bind to truncated BACE1 lacking this transmembrane domain.[1][3][4][5] This unique binding mode distinguishes it from many competitive BACE1 inhibitors.

References

- 1. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

TAK-070 Free Base: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of TAK-070, a non-peptidic, noncompetitive inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). TAK-070 represents a potential therapeutic agent for Alzheimer's disease by modulating the production of amyloid-β (Aβ) peptides. The following sections detail the mechanism of action, provide quantitative data from key assays, and outline step-by-step protocols for the in vitro evaluation of TAK-070.

Mechanism of Action

TAK-070 is a noncompetitive inhibitor of BACE1, the rate-limiting enzyme in the production of Aβ peptides, which are central to the pathology of Alzheimer's disease.[1][2][3] Unlike competitive inhibitors that bind to the active site of the enzyme, TAK-070 binds to the transmembrane domain of full-length BACE1.[1][2][3] This unique binding mechanism allows it to inhibit enzyme activity without competing with the amyloid precursor protein (APP) substrate.[4] Inhibition of BACE1 by TAK-070 reduces the cleavage of APP into the C99 fragment, a precursor to Aβ peptides, thereby decreasing the secretion of both Aβ40 and Aβ42.[1][5] Concurrently, this shifts APP processing towards the non-amyloidogenic pathway, increasing the production of the neurotrophic soluble APPα (sAPPα).[1]

Signaling Pathway Diagram

Caption: Mechanism of TAK-070 action on APP processing.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for TAK-070.

| Assay Type | Description | Value (IC35) | Reference |

| Cell-Free BACE1 Activity | Inhibition of recombinant human BACE1 activity. | ~3.15 µmol/L | [1] |

| Assay Type | Description | Value (MEC) | Reference |

| Cell-Based Aβ40 Secretion | Minimum effective concentration to reduce Aβ40 secretion in IMR-32 cells. | ~100 nmol/L | [1] |

| Cell-Based Aβ42 Secretion | Minimum effective concentration to reduce Aβ42 secretion in IMR-32 cells. | ~1000 nmol/L | [1] |

| Cell-Based sAPPα Production | Minimum effective concentration to stimulate sAPPα production in IMR-32 cells. | ~100 nmol/L | [1] |

Experimental Protocols

Cell-Free BACE1 Enzymatic Assay

This protocol describes a fluorogenic assay to determine the direct inhibitory effect of TAK-070 on BACE1 activity.

Materials:

-

Recombinant full-length human BACE1

-

Fluorogenic BACE1 substrate (e.g., based on the wild-type human APP β-cleavage site)

-

TAK-070 free base

-

Assay buffer

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of TAK-070 in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of TAK-070 in assay buffer to achieve a range of final concentrations.

-

Add the diluted TAK-070 or vehicle control to the wells of a 96-well plate.

-

Add recombinant human BACE1 to each well.

-

Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate.

-

Incubate the plate at the optimal temperature and time for the enzyme reaction.

-

Measure the fluorescence of the enzymatic product using a microplate reader (e.g., excitation at 325 nm and emission at 460 nm).[1]

-

Calculate the percentage of inhibition for each TAK-070 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the TAK-070 concentration to determine the IC50 or IC35 value.

Cell-Based Aβ and sAPPα Secretion Assay

This protocol outlines the measurement of Aβ and sAPPα levels in the conditioned media of cultured cells treated with TAK-070.

Materials:

-

Human neuroblastoma cells (e.g., IMR-32) or other suitable cell line expressing APP

-

Cell culture medium and supplements

-

TAK-070 free base

-

ELISA kits for human Aβ40, Aβ42, and sAPPα

-

Multi-well cell culture plates

-

Standard laboratory cell culture equipment

Procedure:

-

Plate the cells in multi-well plates and culture until they reach the desired confluency.

-

Prepare various concentrations of TAK-070 in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of TAK-070 or a vehicle control.

-

Incubate the cells for 24 hours.[1]

-

Collect the conditioned media from each well.

-

Quantify the levels of Aβ40, Aβ42, and sAPPα in the conditioned media using specific ELISA kits according to the manufacturer's instructions.

-

Determine the concentration-dependent effect of TAK-070 on the secretion of Aβ and sAPPα.

Surface Plasmon Resonance (SPR) Binding Assay

This protocol is for assessing the direct binding of TAK-070 to BACE1.

Materials:

-

SPR instrument and sensor chips

-

Recombinant full-length BACE1 (1-501)

-

Recombinant truncated BACE1 (1-454, lacking the transmembrane domain) as a negative control[1]

-

TAK-070 free base

-

Running buffer

Procedure:

-

Immobilize the recombinant BACE1 proteins onto the sensor chip surface.

-

Prepare a series of TAK-070 dilutions in the running buffer.

-

Inject the different concentrations of TAK-070 over the sensor chip surface.

-

Monitor the binding events in real-time by measuring the change in the SPR signal (response units).

-

Perform a regeneration step between each injection to remove the bound analyte.

-

Analyze the sensorgrams to determine the binding kinetics and affinity of TAK-070 for full-length BACE1. A concentration-dependent binding to full-length BACE1, but not the truncated form, is expected.[1]

Experimental Workflow Diagram

Caption: Workflow for the cell-free BACE1 inhibition assay.

References

- 1. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ameliorative effects of a non-competitive BACE1 inhibitor TAK-070 on Aβ peptide levels and impaired learning behavior in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring TAK-070 Efficacy in IMR-32 Neuroblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the potential anti-cancer efficacy of TAK-070, a noncompetitive BACE1 inhibitor, in the IMR-32 human neuroblastoma cell line. The protocols outlined below detail methods for assessing cell viability, apoptosis, and cell cycle progression, providing a robust dataset for preliminary efficacy studies.

Introduction

Neuroblastoma is the most common extracranial solid tumor in childhood, and high-risk cases have a poor prognosis, necessitating the exploration of novel therapeutic agents. The IMR-32 cell line, derived from a human neuroblastoma, is a widely used model for preclinical drug evaluation.[1][2][3][4] TAK-070 is a noncompetitive inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[5] While initially investigated for Alzheimer's disease, emerging evidence suggests a role for BACE1 in cancer progression and metastasis, making it a potential therapeutic target in oncology.[1][5][6][7][8] This document provides detailed protocols to investigate the hypothesis that TAK-070 exhibits anti-cancer activity in IMR-32 neuroblastoma cells.

Data Presentation

The following tables are templates for summarizing quantitative data from the described experiments.

Table 1: Cell Viability (MTT Assay) - IC50 Determination

| TAK-070 Concentration (nM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 95.3 ± 4.8 |

| 10 | 88.1 ± 6.1 |

| 100 | 75.4 ± 5.5 |

| 1000 | 52.7 ± 4.9 |

| 10000 | 25.1 ± 3.8 |

| IC50 (nM) | [Calculated Value] |

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | 94.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 1.5 ± 0.4 |

| TAK-070 (IC50) | 65.7 ± 3.5 | 20.1 ± 2.9 | 10.3 ± 1.7 | 3.9 ± 0.9 |

| Staurosporine (Positive Control) | 15.3 ± 4.2 | 45.8 ± 5.1 | 30.7 ± 4.5 | 8.2 ± 1.8 |

Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 45.8 ± 3.3 | 35.2 ± 2.9 | 19.0 ± 2.1 |

| TAK-070 (IC50) | 68.4 ± 4.1 | 15.7 ± 2.5 | 15.9 ± 2.0 |

Experimental Protocols

IMR-32 Cell Culture

IMR-32 cells are adherent human neuroblastoma cells.[1][2][3][4]

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Split sub-confluent cultures (70-80%) using 0.25% Trypsin-EDTA. Cells can be slow to attach and may detach easily.[2]

Experimental Workflow Diagram

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][9][10]

Materials:

-

IMR-32 cells

-

96-well plates

-

TAK-070 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed IMR-32 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of TAK-070 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the TAK-070 dilutions. Include vehicle-only wells as a control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[3][11][12][13][14]

Materials:

-

IMR-32 cells

-

6-well plates

-

TAK-070

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed IMR-32 cells in 6-well plates and allow them to adhere.

-

Treat the cells with TAK-070 (e.g., at its determined IC50 concentration) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Harvest the cells, including any floating cells in the supernatant, by trypsinization.

-

Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[15][16][17][18][19]

Materials:

-

IMR-32 cells

-

6-well plates

-

TAK-070

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed IMR-32 cells in 6-well plates and allow them to adhere.

-

Treat the cells with TAK-070 (e.g., at its IC50 concentration) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth in neuroblastoma.[2][20][21][22][23] Its aberrant activation is associated with poor prognosis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates proliferation and differentiation in neuroblastoma.[24][25][26][27][28] Dysregulation of this pathway is common in many cancers.

References

- 1. Frontiers | The Emerging Roles of the β-Secretase BACE1 and the Long Non-coding RNA BACE1-AS in Human Diseases: A Focus on Neurodegenerative Diseases and Cancer [frontiersin.org]

- 2. Stage-dependent expression of PI3K/Akt‑pathway genes in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Beta-Secretase 1 (BACE1) Is Down-Regulated in Invasive Ductal Carcinoma of Breast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scientists discover protein that helps lung cancer spread to the brain - ecancer [ecancer.org]

- 8. bioengineer.org [bioengineer.org]

- 9. broadpharm.com [broadpharm.com]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. kumc.edu [kumc.edu]

- 15. docs.research.missouri.edu [docs.research.missouri.edu]

- 16. biologi.ub.ac.id [biologi.ub.ac.id]

- 17. Protocols [moorescancercenter.ucsd.edu]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 20. PI3K/AKT AND ERK REGULATE RETINOIC ACID-INDUCED NEUROBLASTOMA CELLULAR DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sequential Dosing in Chemosensitization: Targeting the PI3K/Akt/mTOR Pathway in Neuroblastoma | PLOS One [journals.plos.org]

- 23. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. juniperpublishers.com [juniperpublishers.com]

- 25. mdpi.com [mdpi.com]

- 26. Direct Targeting of the Raf-MEK-ERK Signaling Cascade Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. aacrjournals.org [aacrjournals.org]

Application Notes: Evaluating TAK-070 Activity in N2aAPPsw Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, is a central event in AD pathogenesis. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production. N2aAPPsw cells, a mouse neuroblastoma cell line stably overexpressing human APP with the Swedish mutation (K670N/M671L), are a widely used in vitro model for studying amyloidogenic APP processing due to their high-level secretion of Aβ peptides.

TAK-070 is a noncompetitive BACE1 inhibitor that has been shown to reduce Aβ levels.[1] This application note provides a detailed protocol for utilizing N2aAPPsw cells to assess the pharmacological activity of TAK-070. The described experimental workflow includes cell viability assays to determine compound toxicity, as well as Western blot and ELISA to quantify the modulation of APP processing and Aβ production.

Signaling Pathway of APP Processing and TAK-070 Intervention

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. TAK-070, as a BACE1 inhibitor, shunts APP processing towards the non-amyloidogenic pathway.

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of TAK-070 on BACE1.

Experimental Workflow

The following diagram outlines the experimental procedure for testing the activity of TAK-070 in N2aAPPsw cells.

References

Application Notes and Protocols for TAK-070 in a BACE1 Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of these peptides is a hallmark of Alzheimer's disease. As a result, BACE1 has become a key therapeutic target for the development of drugs aimed at slowing the progression of this neurodegenerative disorder.[1][3] TAK-070 is a noncompetitive inhibitor of BACE1 that has shown promise in reducing Aβ pathology.[4][5][6][7] This document provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of TAK-070 on BACE1.

Quantitative Data Summary

The inhibitory activity of TAK-070 on BACE1 is summarized in the table below. This data is crucial for understanding the potency of the compound and for designing further experiments.

| Compound | Target | Assay Type | IC50 | Mode of Inhibition | Source |

| TAK-070 | BACE1 | Cell-free enzymatic assay | 3.15 µM | Noncompetitive | [4][5] |

BACE1 Signaling Pathway

The following diagram illustrates the role of BACE1 in the cleavage of Amyloid Precursor Protein (APP) and the subsequent generation of Aβ peptides.

References

- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: TAK-070 in Alzheimer's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAK-070, a noncompetitive β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, in preclinical research models of Alzheimer's disease (AD). This document includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction and Mechanism of Action

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, a process initiated by the enzymatic cleavage of the amyloid precursor protein (APP). BACE1 is the rate-limiting enzyme in this amyloidogenic pathway, making it a prime therapeutic target.[1][2] TAK-070 is a nonpeptidic, noncompetitive inhibitor of BACE1.[1][3] Unlike competitive inhibitors, TAK-070 binds to full-length BACE1, but not to truncated forms lacking the transmembrane domain, suggesting a unique inhibitory mechanism.[1][4] By inhibiting BACE1, TAK-070 reduces the production of pathogenic Aβ peptides and shifts APP processing towards the non-amyloidogenic pathway, increasing the production of the neurotrophic soluble APPα (sAPPα).[1][3]

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative results from key preclinical studies investigating the efficacy of TAK-070 in various AD models.

Table 1: In Vitro Efficacy of TAK-070 on APP Metabolites (Data derived from treating human IMR-32 and mouse N2aAPPsw neuroblastoma cells for 24 hours)

| Cell Line | Analyte | TAK-070 Conc. | Efficacy | Reference |

| IMR-32 | Aβ40 | ~100 nmol/L | MEC | [1] |

| IMR-32 | Aβ42 | ~1000 nmol/L | MEC | [1] |

| IMR-32 | sAPPα | ~100 nmol/L | MEC* | [1] |

| IMR-32 | Aβ40 | 3 µmol/L | ~50% Reduction | [1] |

| IMR-32 | Aβ42 | 3 µmol/L | ~70% Reduction | [1] |

| IMR-32 | sAPPα | 3 µmol/L | ~30% Increase | [1] |

| N2aAPPsw | Aβ Secretion | 3 µmol/L | ~25% Reduction | [1] |

| N2aAPPsw | sAPPα | 3 µmol/L | ~90% Increase | [1] |

| MEC: Minimum Effective Concentration |

Table 2: In Vivo Efficacy of TAK-070 in Tg2576 Mice (Short-Term Treatment) (Female mice treated for 7 weeks, starting at 2 months of age)

| Treatment Group | Brain Soluble Aβ Reduction | Brain sAPPα Increase | Reference |

| 5.6 ppm (~0.87 mg/kg/day) | 16-23% | ~15% | [1][5] |

| 56 ppm (~8.2 mg/kg/day) | Not specified, but effective | ~21% | [1][5] |

Table 3: In Vivo Efficacy of TAK-070 in Tg2576 Mice (Long-Term Treatment) (Male and female mice treated for 6 months, starting at 7 months of age)

| Treatment Group | Parameter | Efficacy | Reference |

| 56 ppm (~7 mg/kg/day) | Soluble Aβ40 Reduction | ~15% | [1] |

| Soluble Aβ42 Reduction | ~25% | [1] | |

| Insoluble Aβ40 & Aβ42 Reduction | ~30% | [1] | |

| Cerebral Aβ Deposition (Plaques) | ~60% Reduction | [1][3][4] | |

| Brain sAPPα Increase | ~22% | [1] |

Table 4: In Vivo Efficacy of TAK-070 in Aged Rats (Rats treated for 2 weeks or 6.5 months)

| Treatment Duration | Dose | Parameter | Efficacy | Reference |

| 2 weeks | 0.3-1 mg/kg/day | Soluble & Insoluble Aβ | Significant Reduction | [6] |

| 2 weeks | 0.3-1 mg/kg/day | Spatial Learning (Morris Water Maze) | Ameliorated Impairment | [6][7] |

| 2 weeks | 0.3-1 mg/kg/day | Brain Synaptophysin Levels | Recovered to levels of young rats | [6][7] |

| 6.5 months | Chow-based | Insoluble Aβ42 | Normalized to levels of young rats | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on the methods described in the cited literature.

Protocol 1: In Vitro Cell Culture Analysis

-

Cell Culture: Culture human neuroblastoma cells (e.g., IMR-32) or mouse neuroblastoma cells overexpressing human APP (e.g., N2aAPPsw) in appropriate media and conditions until they reach desired confluency.[1]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of TAK-070 (e.g., 0, 100 nM, 1 µM, 3 µM) or vehicle control.

-

Incubation: Incubate the cells for 24 hours.[1]

-

Sample Collection: Collect the conditioned media from each well.

-

Analysis: Quantify the levels of Aβ40, Aβ42, and sAPPα in the conditioned media using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[1]

Protocol 2: In Vivo Animal Studies (Tg2576 Mouse Model)

-

Animal Model: Utilize Tg2576 mice, which overexpress a mutant form of human APP (APPsw).[1]

-

Treatment Regimen:

-

Behavioral Testing (Perform during the final weeks of treatment):

-

Y-Maze Test: To assess spatial working memory, record spontaneous alternations in a three-arm Y-maze. Treatment with TAK-070 (1 or 3 mg/kg) has been shown to recover reduced alternation behavior in Tg2576 mice.[1]

-

Morris Water Maze: To assess spatial learning and memory, train mice to find a hidden platform in a pool of water.

-

Novel Object Recognition: To assess recognition memory, measure the time mice spend exploring a novel object versus a familiar one.[1]

-

-

Tissue Collection: At the end of the treatment period, decapitate the mice and dissect the cerebral cortex and hippocampus on ice. Immediately freeze samples on dry ice and store at -80°C.

-

Biochemical Analysis:

-

Immunohistochemistry:

-

Fix one brain hemisphere in paraformaldehyde and prepare paraffin-embedded sections.

-

Perform immunohistochemistry using an anti-Aβ antibody to visualize amyloid plaques.

-

Quantify the plaque burden using unbiased morphometric analysis.[1]

-

Protocol 3: Safety and Toxicity Assessment

-

Monitoring: Throughout the study duration, monitor animal health, body weight, and food consumption. In the published studies, no significant differences in body weight or food consumption were noted between TAK-070 and vehicle-treated cohorts.[1]

-

General Toxicology: For regulatory submissions, conduct formal preclinical toxicology studies to identify potential adverse effects and establish a safe dose range.[8]

-

Clinical Trials: TAK-070 was advanced to Phase 1 clinical trials, indicating it was well-tolerated in initial nonclinical safety assessments.[9]

Logical Framework of TAK-070 Action

The therapeutic hypothesis for TAK-070 in Alzheimer's disease follows a clear logical progression from target engagement to potential clinical benefit. By partially inhibiting BACE1, the compound initiates a cascade of downstream effects that collectively ameliorate AD pathology and related cognitive deficits in preclinical models.

References

- 1. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease [frontiersin.org]

- 3. A noncompetitive BACE1 inhibitor TAK-070 ameliorates Abeta pathology and behavioral deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Noncompetitive BACE1 Inhibitor TAK-070 Ameliorates Aβ Pathology and Behavioral Deficits in a Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. Ameliorative effects of a non-competitive BACE1 inhibitor TAK-070 on Aβ peptide levels and impaired learning behavior in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nonclinical Safety Assessment | Evotec [evotec.com]

- 9. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying Aβ40 and Aβ42 Levels Following TAK-070 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, leading to the formation of amyloid plaques. The two primary isoforms of Aβ are Aβ40 and Aβ42, with Aβ42 being more prone to aggregation and considered more pathogenic. A key therapeutic strategy in AD drug development is the reduction of Aβ production. TAK-070 is a noncompetitive inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the production of Aβ peptides.[1][2][3] By inhibiting BACE1, TAK-070 aims to reduce the levels of both Aβ40 and Aβ42, thereby potentially slowing disease progression. This application note provides a summary of the quantitative effects of TAK-070 on Aβ40 and Aβ42 levels, detailed protocols for their measurement, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative data on the effect of TAK-070 on Aβ40 and Aβ42 levels from preclinical studies.

Table 1: In Vitro Efficacy of TAK-070 in Human IMR-32 Neuroblastoma Cells [1]

| Analyte | Treatment Concentration | % Change vs. Vehicle |